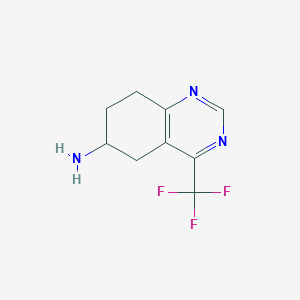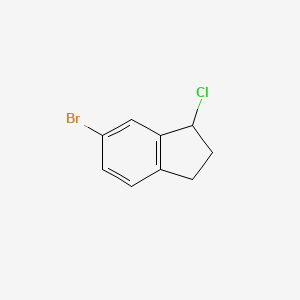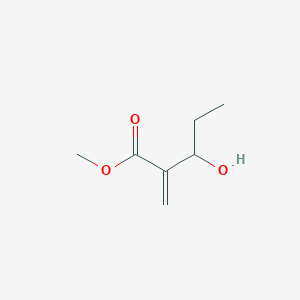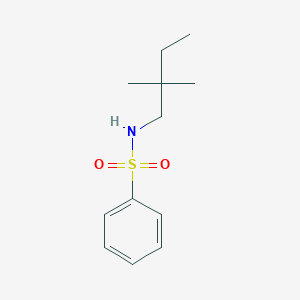
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes three phenyl groups and a pyridinyl group attached to an ethanone backbone
Métodos De Preparación
The synthesis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzaldehyde with pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .
Análisis De Reacciones Químicas
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparación Con Compuestos Similares
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one can be compared with other similar compounds such as:
1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: This compound has a similar pyridinyl structure but differs in the position of the pyridinyl group.
2-Bromo-1-(pyridin-4-yl)ethan-1-one: This compound includes a bromine atom, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its combination of phenyl and pyridinyl groups, providing a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
6634-63-5 |
|---|---|
Fórmula molecular |
C25H19NO |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
1,2,2-triphenyl-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C25H19NO/c27-24(20-10-4-1-5-11-20)25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-26-19-17-23/h1-19H |
Clave InChI |
PIHPOQFALSHSON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo-](/img/structure/B14010300.png)



![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)





![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)

![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)

